1-Boc-4-Ethylaminopiperidine
Overview
Description
1-Boc-4-Ethylaminopiperidine, also known as tert-butyl 4-(ethylamino)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
1-Boc-4-Ethylaminopiperidine can be synthesized through various methods. One common synthetic route involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with ethanamine in the presence of triethylamine and zinc chloride as catalysts . The reaction is typically carried out in methanol at elevated temperatures (around 60°C) for several hours . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Boc-4-Ethylaminopiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include sodium triacetoxyborohydride for reductive amination and various halides for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, its piperidine ring structure allows it to fit into receptor binding sites, influencing receptor-mediated signaling pathways .
Comparison with Similar Compounds
1-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Aminopiperidine: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain biological applications.
1-Boc-4-Methylaminopiperidine: Contains a methyl group instead of an ethyl group, which may alter its binding affinity and reactivity.
1-Boc-4-Phenylaminopiperidine: Has a phenyl group, increasing its hydrophobicity and potentially enhancing its interactions with hydrophobic pockets in enzymes and receptors.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSJYNZSNVSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593239 | |
Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264905-39-7 | |
Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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